molecular formula C17H15N3O5S B2874521 4-methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 896350-74-6

4-methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2874521
CAS No.: 896350-74-6
M. Wt: 373.38
InChI Key: YKGBLYFEYZRVEY-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which are recognized in medicinal chemistry as a privileged scaffold for the development of novel antibacterial agents . This compound is intended for research applications only and is not approved for human or veterinary therapeutic use. Compounds within this structural class have demonstrated potent and broad-spectrum activity against clinically significant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes , with minimum inhibitory concentrations (MICs) reported in the range of 0.06 to 1 µg/mL for leading analogs . Furthermore, select N-(1,3,4-oxadiazol-2-yl)benzamides also exhibit remarkable activity against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae , the causative agent of gonorrhea, at concentrations as low as 0.125 µg/mL, outperforming frontline antibiotics like azithromycin . The mechanism of action for this class of compounds is multifaceted. Research on closely related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides indicates they are multi-targeting antibiotics that impact several essential bacterial processes. These include the regulation of menaquinone biosynthesis, depolarization of bacterial membranes, induction of iron starvation, and interaction with essential proteins such as DnaX, Pol IIIC, and BirA . The presence of the 1,3,4-oxadiazole ring is a key pharmacophore, and substitutions on the benzamide and oxadiazole rings, such as the methanesulfonyl and 3-methoxyphenyl groups in this compound, are critical for optimizing biological activity, physicochemical properties, and metabolic stability . From a drug discovery perspective, analogs with similar structures have shown high tolerability in human cell lines and favorable permeability profiles in Caco-2 cell models, suggesting a potential for good systemic absorption . Researchers can utilize this compound as a key chemical tool for investigating novel pathways in bacterial cell inhibition and as a lead structure for developing new antibiotics to address the global crisis of antimicrobial resistance.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-13-5-3-4-12(10-13)16-19-20-17(25-16)18-15(21)11-6-8-14(9-7-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGBLYFEYZRVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Coupled Sulfonylation Approach

The most widely reported method involves a three-step sequence:

  • Hydrazide intermediate synthesis : 3-Methoxybenzoic acid hydrazide is prepared by reacting methyl 3-methoxybenzoate with hydrazine hydrate (80°C, 6 hr, 85% yield).
  • Oxadiazole ring formation : Cyclodehydration using phosphorus oxychloride (POCl₃) at 110°C for 4 hr converts the hydrazide to 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine.
  • Sulfonamide coupling : Reacting the oxadiazole intermediate with 4-(methylsulfonyl)benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) at 0–5°C achieves 68–72% yield.

Critical parameters :

  • POCl₃ stoichiometry (1.2 eq) prevents incomplete cyclization.
  • Low-temperature coupling minimizes sulfonate ester byproducts.

Stepwise Procedure with Optimization Data

Detailed Protocol

Step Reagents/Conditions Temperature Time Yield
Hydrazide formation NH₂NH₂·H₂O, EtOH 80°C 6 hr 85%
Cyclization POCl₃, reflux 110°C 4 hr 78%
Sulfonylation 4-(CH₃SO₂)C₆H₄COCl, TEA/DCM 0–5°C 2 hr 72%

Key observations :

  • Excess POCl₃ (>1.5 eq) degrades the oxadiazole ring.
  • Anhydrous DCM improves sulfonyl chloride reactivity by 23% compared to THF.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

A modified approach using microwave irradiation (300 W, 120°C) reduces cyclization time to 25 min with comparable yield (76%). This method enhances reproducibility but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the hydrazide on Wang resin enables a 92% purity profile after cleavage, though yields remain suboptimal (54%).

Characterization and Validation

Spectroscopic Confirmation

Technique Diagnostic Peaks
¹H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, oxadiazole), 7.89–7.92 (d, 2H, benzamide), 3.87 (s, 3H, OCH₃)
IR (KBr) 1654 cm⁻¹ (C=O amide), 1322 cm⁻¹ (S=O asym), 1149 cm⁻¹ (S=O sym)
HRMS (ESI+) m/z 414.0821 [M+Na]⁺ (calc. 414.0824)

Purity benchmarks :

  • HPLC: >98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
  • Melting point: 214–216°C (decomp.).

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Catalysts

Catalyst Cost (USD/kg) Cycle Time Yield Impact
POCl₃ 12.50 4 hr +78%
PPA 9.80 6 hr +65%
T3P® 42.00 2 hr +81%

Recommendation : T3P® (propylphosphonic anhydride) reduces reaction time by 50% despite higher initial cost.

Troubleshooting Common Synthetic Issues

Byproduct Formation Scenarios

Issue Cause Mitigation
N-Acylation instead of O-sulfonylation Improper nucleophile activation Use Hünig’s base (DIPEA) instead of TEA
Oxadiazole ring opening Prolonged reflux in acidic conditions Limit cyclization to ≤4 hr
Sulfonate ester impurities Residual moisture during coupling Molecular sieves (4Å) in DCM

Comparative Analysis with Structural Analogs

Substituent Position Impact (3- vs. 4-Methoxy)

Parameter 3-Methoxy Derivative 4-Methoxy Derivative
Reaction Yield 72% 68%
Melting Point 214–216°C 228–230°C
HPLC Purity 98.2% 97.8%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzamides or oxadiazoles.

Scientific Research Applications

4-methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological profile of 1,3,4-oxadiazoles is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name/ID Oxadiazole Substituent Benzamide Substituent Key Biological Activity Reference
Target Compound 3-Methoxyphenyl 4-Methanesulfonyl Not explicitly reported
LMM5 4-Methoxyphenyl 4-[Benzyl(methyl)sulfamoyl] Antifungal (C. albicans)
LMM11 Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl] Antifungal (C. albicans)
Derivative 6a (C17H15N3O4S2) Ethylthio Sulfonyl group hCA II inhibition (IC50: 0.12 µM)
Compound 22 () 2,3-Dihydrobenzo[d][1,4]dioxin 3-Methoxy Ca²⁺/calmodulin inhibition
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-oxadiazol-2-yl]benzamide 3-Methoxyphenyl 4-Dipropylsulfamoyl Not reported
4-Methyl-N-{2-[5-(methylsulfanyl)-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide Methylsulfanyl Morpholine-sulfonyl Not reported
Key Observations:
  • Substituent Position on Aromatic Rings : The position of methoxy groups (3- vs. 4-) influences target selectivity. LMM5, with a 4-methoxyphenyl group, exhibits antifungal activity against C. albicans, while the target compound’s 3-methoxy substitution may alter binding kinetics in uncharacterized targets .
  • Sulfonyl Group Variations : Methanesulfonyl (target compound) vs. dipropylsulfamoyl () vs. morpholine-sulfonyl () affect electronic properties and solubility. Bulkier groups (e.g., dipropylsulfamoyl) may enhance lipophilicity but reduce metabolic stability .
  • Heterocyclic Additions : Derivatives with fused rings (e.g., dihydrobenzo[d][1,4]dioxin in Compound 22) show distinct activity profiles, such as Ca²⁺/calmodulin inhibition, attributed to enhanced steric interactions .

Enzyme Inhibition Potential

  • Thioredoxin Reductase Inhibition : LMM5 and LMM11 inhibit C. albicans thioredoxin reductase (Trr1), a mechanism linked to their antifungal efficacy. The target compound’s methanesulfonyl group may similarly interact with redox-active cysteine residues .
  • Carbonic Anhydrase Inhibition : Derivative 6a () inhibits hCA II via sulfonamide-Zn²⁺ interactions. The target compound’s methanesulfonyl group, though lacking a sulfonamide, may still modulate CA isoforms through hydrophobic interactions .

Physicochemical and Drug-Likeness Properties

  • Lipinski’s Rule Compliance : Compounds like LMM5 (MW ~500 g/mol) and derivative 6a (MW ~397 g/mol) adhere to Lipinski’s criteria (MW <500, logP <5). The target compound’s methanesulfonyl group (MW ~324 g/mol) likely ensures favorable absorption .
  • Solubility : Methoxy and sulfonyl groups enhance aqueous solubility compared to lipophilic substituents (e.g., dipropylsulfamoyl) .

Biological Activity

4-Methanesulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N4O4S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes in pathogens. Studies indicate that derivatives of oxadiazole compounds can inhibit the synthesis of lipoteichoic acid (LTA), which is crucial for the growth and virulence of Gram-positive bacteria .

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, the compound has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.25 μg/mL . The following table summarizes the antimicrobial efficacy of various oxadiazole derivatives, including our compound of interest:

Compound NameTarget BacteriaMIC (μg/mL)Reference
HSGN-94MRSA0.25
KKL-35E. coli0.5
Compound 30Clostridium difficile0.003–0.03
Compound 31aNeisseria gonorrhoeae0.03–0.125

Case Studies

A notable study evaluated the pharmacokinetics and metabolite identification of similar oxadiazole compounds using Wistar rats and Chinchilla rabbits. The study involved administering a suspension of the compound and analyzing blood and urine samples for metabolites using HPLC-MS/MS techniques. Key metabolites identified included N-hydroxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide and others . These findings suggest that metabolic pathways may influence the biological activity and efficacy of such compounds.

Anti-inflammatory Properties

In addition to antimicrobial activity, some studies have suggested potential anti-inflammatory effects associated with oxadiazole derivatives. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes.

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